

# Application Notes and Protocols: Synthesis and Characterization of S-nitroso-tiopronin (Tiopronin-NO)

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

S-nitroso-**tiopronin** (**Tiopronin**-NO) is a nitric oxide (NO)-releasing derivative of **Tiopronin**, a thiol-based drug used in the management of cystinuria.[1][2][3][4] This novel compound has been developed for the dual management of cystine stone formation and associated bacterial infections.[1][2][3][4] The therapeutic action of **Tiopronin**-NO stems from its ability to release NO under physiological conditions, which exhibits antibacterial properties.[1][2] Subsequently, the parent molecule, **tiopronin**, acts to break the disulfide bonds of cystine, forming a more soluble complex and thus aiding in the dissolution of cystine stones.[1][2][5]

These application notes provide detailed protocols for the synthesis and characterization of **Tiopronin**-NO, along with key quantitative data to aid in its replication and analysis.

### **Data Presentation**

Table 1: Physicochemical and Spectroscopic Data for Tiopronin-NO



Parameter	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub> S	[2]
Molecular Weight	192.19 g/mol	[2]
UV-Vis λmax	320-430 nm	[2]
¹H NMR (D₂O)	Absence of thiol proton signal	[1][2]
Mass Spectrometry (HRMS)	m/z 191.01 (deprotonated glycine fragment)	[2]

**Table 2: pH-Dependent Nitric Oxide Release from** 

**Tiopronin-NO** 

рН	NO Release Rate (x 10 <sup>-10</sup> mol NO min <sup>-1</sup> mL <sup>-1</sup> )	Reference
5.5	6.12 ± 0.66	[2]
6.5	6.29 ± 1.26	[2]
7.4	741.14 ± 8.92 (initial burst)	[2]
7.4	0.21 ± 0.12 (stabilized)	[2]

# **Experimental Protocols**

# Protocol 1: Synthesis of S-nitroso-tiopronin (Tiopronin-NO)

This protocol is adapted from previously reported methods for the S-nitrosation of **tiopronin** using tert-butyl nitrite (TBN) as a green reagent.[1][2]

#### Materials:

- N-(2-mercaptopropionyl) glycine (Tiopronin)
- Milli-Q water



- 1 M Hydrochloric acid (HCl)
- · 2 M Chelated tert-butyl nitrite (TBN) solution
- Ice bath
- Stir plate and stir bar

#### Procedure:

- Dissolve the desired amount of **tiopronin** in Milli-Q water.
- Place the solution in an ice bath and stir continuously for 30 minutes at 0 °C.
- Add an equimolar amount of 1 M HCl to the tiopronin solution.
- Continue stirring the mixture for an additional 30 minutes at 0 °C.
- After complete mixing, add 2 M chelated tert-butyl nitrite solution dropwise to the reaction mixture.
- The reaction progress can be monitored by observing the formation of the characteristic pink/red color of the S-nitrosothiol.
- The resulting **Tiopronin**-NO solution can be used for subsequent characterization and experiments. For solid-state characterization, the product can be lyophilized.

# **Protocol 2: Characterization of Tiopronin-NO**

#### 2.1 UV-Visible Spectroscopy

This method is used to confirm the formation of the S-nitroso bond, which has a characteristic absorbance in the UV-visible region.

#### Materials:

- **Tiopronin**-NO solution (from Protocol 1)
- Water (for dilution)



- Cary 60 UV-vis spectrophotometer (or equivalent)
- Quartz cuvettes

#### Procedure:

- Dilute the synthesized **Tiopronin**-NO solution in water to an appropriate concentration for spectroscopic analysis.
- Record the UV-visible spectrum from 200 to 700 nm at 37 °C.[1][2]
- A characteristic peak in the 320–430 nm region, attributed to the π → π\* transition of the –
  N=O group, confirms the successful nitrosation of tiopronin.[2]
- 2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
- <sup>1</sup>H NMR is used to confirm the modification of the thiol group.

#### Materials:

- Lyophilized Tiopronin-NO
- Deuterated water (D<sub>2</sub>O)
- NMR spectrometer (e.g., Varian Mercury 300 MHz or equivalent)
- NMR tubes

#### Procedure:

- Dissolve approximately 10 mg of lyophilized Tiopronin-NO in 1 mL of D₂O at room temperature.[1][2]
- Acquire the <sup>1</sup>H NMR spectrum.
- Successful S-nitrosation is confirmed by the absence of the thiol proton signal, which is present in the spectrum of the **tiopronin** starting material.[1][2]
- 2.3 High-Resolution Mass Spectrometry (HRMS)

# Methodological & Application



HRMS is used to determine the mass-to-charge ratio of the synthesized compound and its fragments.

#### Materials:

- Tiopronin-NO sample
- Methanol (for sample preparation)
- Orbitrap Elite system (Thermo Scientific) or equivalent HRMS instrument

#### Procedure:

- Prepare the Tiopronin-NO sample by dissolving it in methanol.
- Inject the sample into the HRMS instrument for analysis.
- The mass spectrum can be analyzed to confirm the presence of characteristic ions corresponding to **Tiopronin**-NO or its fragments. For example, a product ion with an m/z of 191.01 corresponding to deprotonated glycine has been reported.[2]
- 2.4 Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

#### Materials:

- Lyophilized Tiopronin and Tiopronin-NO samples
- Anhydrous Potassium Bromide (KBr)
- FTIR spectrometer (e.g., Spectrum Two Fourier transform infrared spectrometer from PerkinElmer)

#### Procedure:

 Mix the lyophilized sample (tiopronin or tiopronin-NO) with anhydrous KBr to achieve a final weight percent of 1%.[1][2]



- Prepare a KBr pellet by compressing the mixed powder.
- Acquire the FTIR spectrum.
- Compare the spectra of tiopronin and Tiopronin-NO to identify changes in vibrational bands corresponding to the S-H and S-N=O groups.

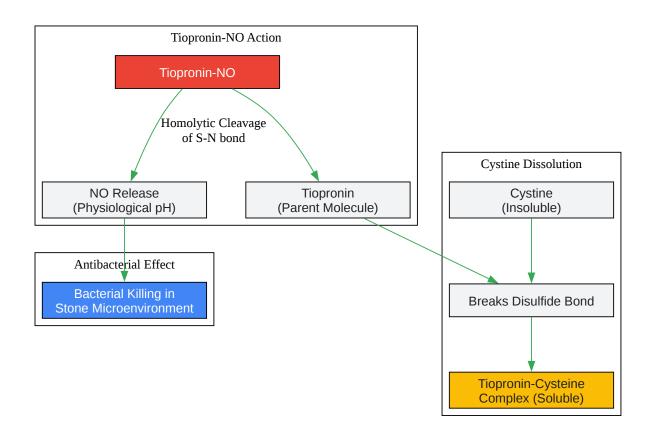
# **Visualizations**



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Caption: Synthesis workflow for S-nitroso-tiopronin (Tiopronin-NO).





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Caption: Therapeutic mechanism of S-nitroso-tiopronin (Tiopronin-NO).

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